molecular formula C14H31NO B100219 2-(Dodecylamino)ethanol CAS No. 16613-87-9

2-(Dodecylamino)ethanol

Cat. No. B100219
CAS RN: 16613-87-9
M. Wt: 229.4 g/mol
InChI Key: HCYSJBICYOIBLS-UHFFFAOYSA-N
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Description

2-(Dodecylamino)ethanol is a chemical compound with the formula C14H31NO . It is also known by other names such as Ethanol, 2-(dodecylamino)- .


Molecular Structure Analysis

The molecular structure of 2-(Dodecylamino)ethanol consists of 14 carbon atoms, 31 hydrogen atoms, and 1 nitrogen and oxygen atom each . The molecular weight is 229.4020 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dodecylamino)ethanol include a molecular weight of 229.4020 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Nanoparticle Synthesis

  • Alkylamine-Stabilized Nanoparticles : A study demonstrated the use of ethanol in synthesizing alkylamine-stabilized nanoparticles of noble metals, including silver and rhodium. Ethanol acted as a mediator for adequate contact between dodecylamine and metal nanoparticles during the transfer process (Yang, Lee, & Too, 2007).

Environmental Science

  • CO2 Absorption in Alkanolamines : Research on neat secondary amines, including 2-(ethylamino)ethanol, revealed their ability to react with CO2, forming liquid carbonated species. This process offers a potential advantage in CO2 capture compared to aqueous monoethanolamine solutions (Barzagli, Mani, & Peruzzini, 2016).

Chemistry and Materials Science

  • Micelle Formation and Surfactant Behavior : The interaction of ethanol with the micellization of anionic surfactants like sodium dodecyl sulfate has been studied, shedding light on the critical micelle concentration and the effects of ethanol on micellar structures (Javadian et al., 2008).
  • Vanadium Oxide Nanotubes : Vanadium oxide nanotubes synthesized with dodecylamine showed excellent sensitivity and recovery properties in detecting ethanol vapor, indicating potential for gas sensor development (Yu et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-(Dodecylamino)ethanol was not found, it’s important to handle all chemicals with appropriate safety measures. A safety data sheet for a similar compound, ethanol, mentions that it is highly flammable and can cause serious eye irritation .

properties

IUPAC Name

2-(dodecylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16/h15-16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSJBICYOIBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877663
Record name AMINOETHANOL,N-DODECYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dodecylamino)ethanol

CAS RN

16613-87-9, 72623-73-5
Record name Dodecylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16613-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dodecylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-18, N-(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072623735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(dodecylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DC Robins, IL Thomas - Journal of Colloid and Interface Science, 1968 - Elsevier
… Solubilization studies with aqueous solutions of the hydroehloride (DHC1), hydrobromide (DHBr), hydriodide (DIKI), and nitrate (DHNO~,) salts of 2-dodecylaminoethanol using benzene…
Number of citations: 7 www.sciencedirect.com
Y Zimmels, IJ Lin - Colloid and Polymer Science, 1974 - Springer
The subject of pre- and postmicellar association is reviewed. Conductivity- and surface-tension results (in conjunction with literature data) show that each homolog of the sodium fatty-…
Number of citations: 80 link.springer.com
MAB Marin - 1990 - repositorio.ufsc.br
Estudou-se a decomposição básica de 1-aril-2,2,2-tricloro-etanóis em meio aquoso, na presença de micelas catiônicas de CTAX (X = Br, Cl e OH) à 40oC. A velocidade da reação é de …
Number of citations: 0 repositorio.ufsc.br

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